1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N6O5S and its molecular weight is 484.53. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
Studies have shown that similar compounds to the specified chemical have distinct molecular structures and crystal formations. For instance, 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives demonstrate varied hydrogen bonding and pi-pi stacking interactions leading to different crystal structures (Trilleras et al., 2009).
Chemical Synthesis and Reactions
The chemical synthesis of pyrimido[4,5-d]pyrimidine derivatives has been explored, with various methods achieving substituted pyrimido[4,5-d]pyrimidin-2,4-diones. This includes reactions using primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes (Hamama et al., 2012). Additionally, novel syntheses of pyridine-pyrimidines and their bis-derivatives have been developed, utilizing 1,3-dimethyl-6-aminouracil and triazine diphosphonium hydrogen sulfate ionic liquid as catalysts (Rahmani et al., 2018).
Chemical Properties and Interactions
Various derivatives of pyrimido[4,5-d]pyrimidine, including those with modifications at C-5 and C-7 positions, have been synthesized to study their chemical properties. These derivatives have shown unique chemical behaviors and interactions (Gulevskaya et al., 1994).
Pharmacological Evaluation
Some derivatives of pyrimido[4,5-d]pyrimidine, specifically those containing the pyrimido[2,1-f]purine fragment, have been evaluated for their pharmacological properties. These compounds showed significant affinity for various receptors, including 5-HT(1A) and alpha(1) receptors, suggesting potential therapeutic applications (Jurczyk et al., 2004).
properties
IUPAC Name |
1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O5S/c1-13-8-10-27(11-9-13)16(29)12-34-20-17-19(25(2)22(31)26(3)21(17)30)23-18(24-20)14-4-6-15(7-5-14)28(32)33/h4-7,13H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXJIUYWLSJNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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